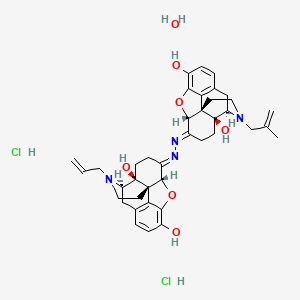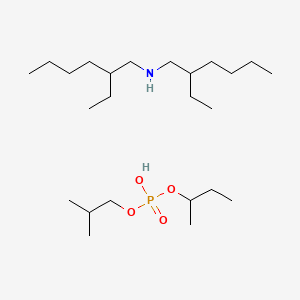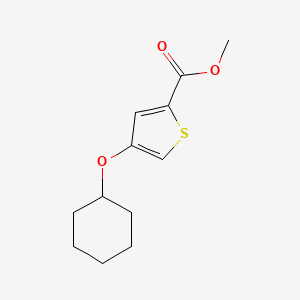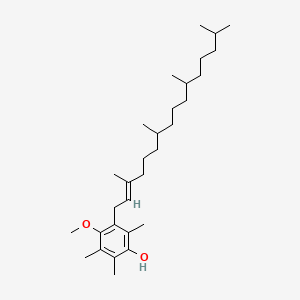
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2,3,6-trimethylphenol.
Alkylation: The phenolic hydroxyl group is alkylated using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Friedel-Crafts Alkylation: The alkylated phenol undergoes Friedel-Crafts alkylation with a long-chain alkene, such as 3,7,11,15-tetramethylhexadec-2-ene, in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Lewis acids, and solvents like dichloromethane or acetic acid.
Major Products
Oxidation: Quinones, hydroquinones.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in various industrial processes.
作用機序
The mechanism of action of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways.
類似化合物との比較
Similar Compounds
4-methoxyphenol: A simpler phenolic compound with antioxidant properties.
2,3,6-trimethylphenol:
3,7,11,15-tetramethylhexadec-2-ene: An aliphatic compound used in the synthesis of complex organic molecules.
Uniqueness
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is unique due to its combination of a methoxy group, multiple methyl groups, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C30H52O2 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC名 |
4-methoxy-2,3,6-trimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol |
InChI |
InChI=1S/C30H52O2/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-18-24(5)19-20-28-27(8)29(31)25(6)26(7)30(28)32-9/h19,21-23,31H,10-18,20H2,1-9H3/b24-19+ |
InChIキー |
OSASXCLFHSTYLS-LYBHJNIJSA-N |
異性体SMILES |
CC1=C(C(=C(C(=C1O)C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OC)C |
正規SMILES |
CC1=C(C(=C(C(=C1O)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



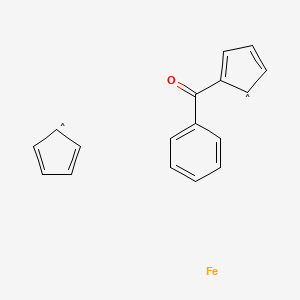


![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


